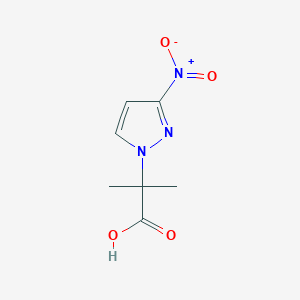

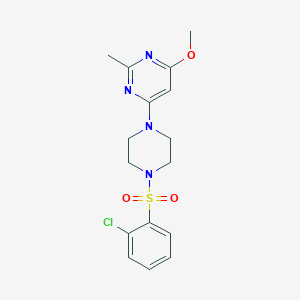

![molecular formula C13H10FN3O3S B2481697 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 476308-64-2](/img/structure/B2481697.png)

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazolyl N-benzyl-substituted acetamide derivatives, including those with benzothiazole cores, often involves multi-step reactions, starting from basic building blocks to more complex structures. For example, derivatives of N-benzyl substituted acetamide with thiazole instead of pyridine have been synthesized to understand the role of the pyridine ring and N-benzyl substitution in certain pharmaceutical compounds (Asal Fallah-Tafti et al., 2011). Such synthetic routes typically involve C-C coupling methodologies, palladium-catalyzed reactions, and the use of various aryl boronic pinacol ester/acids to introduce the desired functional groups (Y. Gull et al., 2016).

Molecular Structure Analysis

The structural analysis of benzothiazole acetamide derivatives, including 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide, involves examining the conformation of the heterocyclic rings, the spatial arrangement of substituents, and intramolecular interactions. For instance, a detailed structural study of a related compound, 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide, revealed the heterocyclic thiazine ring adopts a half-chair conformation, demonstrating the complexity and variability in the molecular architecture of these compounds (Matloob Ahmad et al., 2012).

Chemical Reactions and Properties

Benzothiazole acetamide derivatives undergo various chemical reactions, reflecting their reactivity and the potential for further functionalization. For example, the synthesis and reactivity of N-(benzo[d]thiazol-2-yl)acetamide compounds with specific substituents have been explored, showing how these compounds can serve as precursors for further chemical transformations, including the formation of new heterocyclic assemblies (K. Obydennov et al., 2017).

Physical Properties Analysis

The physical properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry and materials science. Research into similar compounds has highlighted the importance of hydrogen bonding in determining the solubility and crystalline form, which in turn affects the compound's bioavailability and stability (Umamahesh Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the utility of benzothiazole acetamide derivatives in various applications. For example, the oxidation reactivity channels of related compounds have been explored to understand their potential in synthetic and medicinal applications, demonstrating diverse outcomes depending on the conditions and reagents used (Sylvie L. Pailloux et al., 2007).

Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

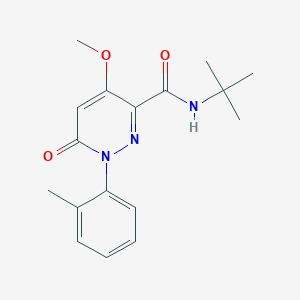

Compounds structurally related to "2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide" have been investigated for their inhibitory effects on PI3Kα and mTOR, crucial signaling pathways involved in cancer cell growth and survival. For instance, derivatives of benzo[d]thiazol-2-yl)acetamide have shown potent in vitro and in vivo efficacy as PI3Kα and mTOR inhibitors, suggesting potential applications in cancer therapy (Stec et al., 2011).

Anti-Lung Cancer Activity

Another area of research explores the anti-lung cancer activities of fluoro substituted benzo[b]pyran derivatives, highlighting the therapeutic potential of fluorobenzo compounds in treating lung cancer. These compounds, upon undergoing various chemical reactions, have demonstrated anticancer activity at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Src Kinase Inhibition and Anticancer Activities

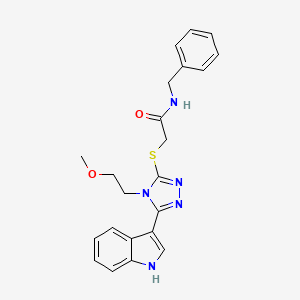

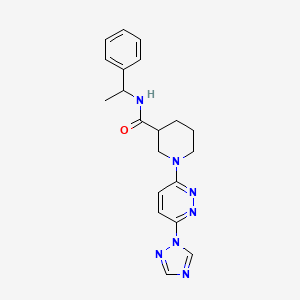

Research into thiazolyl N-benzyl-substituted acetamide derivatives, including structural analogs of the compound of interest, shows significant Src kinase inhibitory and anticancer activities. These compounds have been evaluated for their ability to inhibit cell proliferation in various carcinoma cells, indicating potential applications in cancer treatment (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Substituted N-(benzo[d]thiazol-2-yl) derivatives have been synthesized and evaluated for their antimicrobial activity. This research suggests that modifications of the benzo[d]thiazol-2-yl moiety, similar to the compound , could lead to potent antimicrobial agents, offering a pathway for developing new treatments against resistant microbial strains (Anuse et al., 2019).

Spectroscopic and Quantum Mechanical Studies

Studies involving bioactive benzothiazolinone acetamide analogs, related to the compound of interest, have included spectroscopic and quantum mechanical analyses to understand their ligand-protein interactions and potential efficiency in photovoltaic applications. These compounds have shown promising characteristics for use as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility beyond biomedical applications (Mary et al., 2020).

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILYGQUXAFPFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)